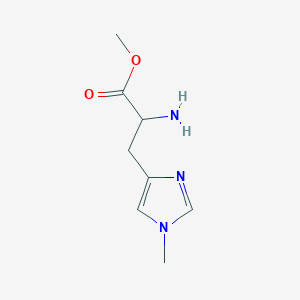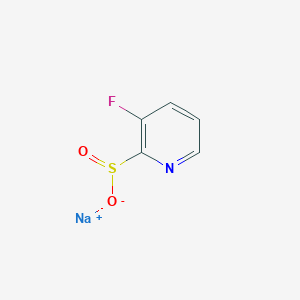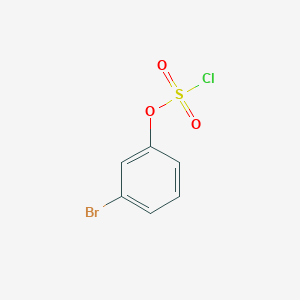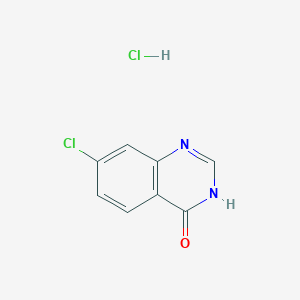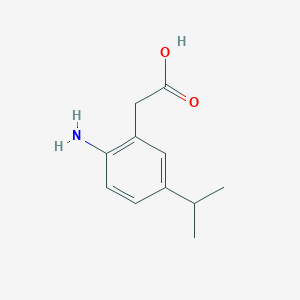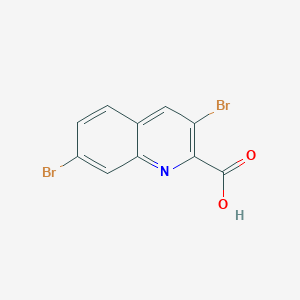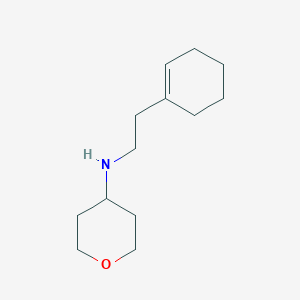
(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate enantioselective reactions, making it valuable in the production of optically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The initial step involves the reaction of 2-(Di-tert-butylphosphanyl)phenyl with o-tolylmethyl chloride under basic conditions to form the phosphine ligand.
Sulfinamide formation: The phosphine ligand is then reacted with 2-methylpropane-2-sulfinamide in the presence of a chiral catalyst to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Facilitates the production of chiral drugs with high enantiomeric purity, which is crucial for their efficacy and safety.
Industry: Utilized in the manufacture of fine chemicals and agrochemicals where chirality is important.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a chiral ligand in catalytic processes. It coordinates with metal centers to form chiral complexes that can induce enantioselectivity in various reactions. The molecular targets include transition metal catalysts, and the pathways involved often pertain to the formation of chiral intermediates that lead to enantiomerically enriched products.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-((S)-(2-(Diisopropylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its bulky di-tert-butylphosphanyl group, which provides steric hindrance and enhances enantioselectivity in catalytic reactions. This makes it particularly effective in producing high-purity chiral compounds compared to its analogs with less bulky substituents.
Propiedades
Fórmula molecular |
C26H40NOPS |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
N-[(S)-(2-ditert-butylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C26H40NOPS/c1-19-15-11-12-16-20(19)23(27-30(28)26(8,9)10)21-17-13-14-18-22(21)29(24(2,3)4)25(5,6)7/h11-18,23,27H,1-10H3/t23-,30?/m0/s1 |
Clave InChI |
DDRKSUSIFOAIHS-IHOKFDBFSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


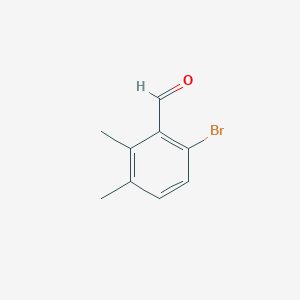
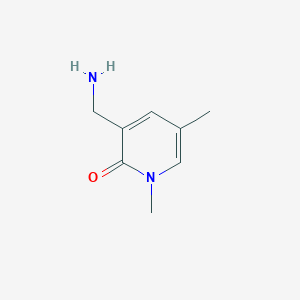
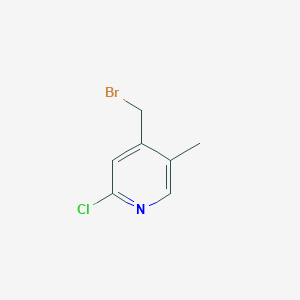
![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)
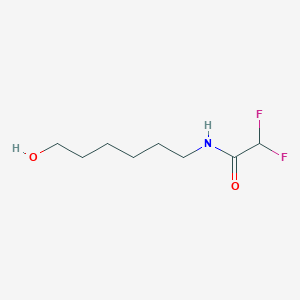
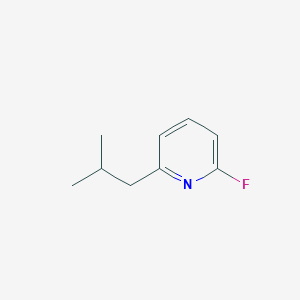
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
